

Application Notes and Protocols for Dhodh-IN-15 (ASLAN003) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **Dhodh-IN-15**, also known as ASLAN003, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). The provided protocols and data are intended to guide researchers in designing and executing animal studies to evaluate the efficacy and mechanism of action of this compound, particularly in the context of hematological malignancies such as Acute Myeloid Leukemia (AML).

Introduction

Dhodh-IN-15 (ASLAN003) is a second-generation, orally active small molecule inhibitor of the human DHODH enzyme, a key component in the de novo pyrimidine biosynthesis pathway.[1] By targeting DHODH, ASLAN003 disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[2][3] Preclinical studies have demonstrated its potential as a differentiation-inducing agent in AML.[4][5][6] ASLAN003 has shown potent inhibition of DHODH with an IC50 of 35 nM.[4] It has been shown to be safe and well-tolerated in healthy volunteers in a phase 1 trial and is being investigated for the treatment of AML.[1][7]

Data Presentation

The following tables summarize the quantitative data from preclinical animal studies involving **Dhodh-IN-15** (ASLAN003).



Table 1: In Vivo Efficacy of Dhodh-IN-15 (ASLAN003) in AML Xenograft Models

Animal Model	Cell Line	Dhodh- IN-15 (ASLAN0 03) Dosage	Route of Administr ation	Treatmen t Duration	Key Findings	Referenc e
NSG Mice	MOLM-14	50 mg/kg	Daily Oral Gavage	2 to 11 weeks	Significantl y prolonged survival	[6]
NSG Mice	THP-1	50 mg/kg	Daily Oral Gavage	2 to 11 weeks	Significantl y prolonged survival	[6]
NSG Mice	Patient- Derived Xenograft (PDX)	50 mg/kg	Daily Oral Gavage	2 to 11 weeks	Reduced leukemic burden in bone marrow, peripheral blood, spleen, and liver; Prolonged survival	[4][6]

Table 2: Pharmacodynamic Effects of **Dhodh-IN-15** (ASLAN003) in AML Xenograft Models



Animal Model	Cell Line / PDX	Dhodh-IN- 15 (ASLAN003) Dosage	Biomarker	Effect	Reference
NSG Mice	PDX	50 mg/kg (daily oral gavage)	Human CD45+ leukemia cells	Significantly reduced percentages in bone marrow, peripheral blood, spleen, and liver	[4]
NSG Mice	PDX	50 mg/kg (daily oral gavage)	Human CD11b+ and CD14+ cells	Increased expression, indicating myeloid differentiation	[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an AML Xenograft Mouse Model

Objective: To evaluate the anti-leukemic efficacy of **Dhodh-IN-15** (ASLAN003) in a xenograft mouse model of AML.

Materials:

- **Dhodh-IN-15** (ASLAN003)
- Vehicle (e.g., 0.5% methylcellulose)
- AML cell line (e.g., MOLM-14 or THP-1)
- Immunocompromised mice (e.g., NSG mice)



- Standard animal housing and handling equipment
- Oral gavage needles

Procedure:

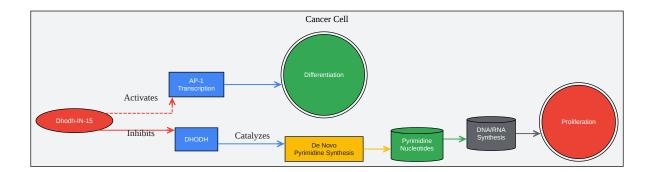
- Cell Culture and Implantation:
 - Culture the chosen AML cell line under standard conditions.
 - On Day 0, inoculate immunocompromised mice with the AML cells (e.g., intravenously or subcutaneously).
- Animal Randomization and Grouping:
 - Three days post-inoculation, randomly assign mice to treatment and control groups.
- Drug Preparation and Administration:
 - Prepare a suspension of **Dhodh-IN-15** (ASLAN003) in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose).
 - Administer **Dhodh-IN-15** (ASLAN003) or vehicle to the respective groups via oral gavage daily.[6]
- Monitoring and Data Collection:
 - Monitor the body weight of the animals regularly to assess toxicity. A once-daily dose of 50 mg/kg for 2 to 11 weeks did not affect the animals' body weight in published studies.[6]
 - Monitor animal survival.
 - At the end of the study or at predetermined time points, collect peripheral blood, bone marrow, spleen, and liver for analysis of leukemic burden.
- Analysis of Leukemic Burden:



- Use flow cytometry to quantify the percentage of human CD45+ cells in the collected tissues to determine the extent of leukemic engraftment.
- o Assess differentiation by staining for myeloid markers such as CD11b and CD14.

Signaling Pathway and Experimental Workflow

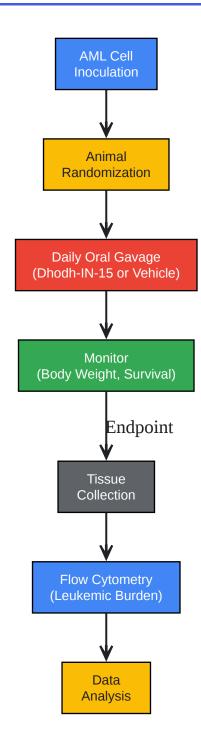
The following diagrams illustrate the mechanism of action of **Dhodh-IN-15** and a typical experimental workflow for its evaluation in animal models.



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Caption: Signaling pathway of **Dhodh-IN-15** (ASLAN003) in cancer cells.





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Caption: Experimental workflow for in vivo efficacy studies of **Dhodh-IN-15**.

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- To cite this document: BenchChem. [Application Notes and Protocols for Dhodh-IN-15 (ASLAN003) in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424948#dhodh-in-15-dosage-for-animal-studies]

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